(2-(Benzyloxy)-5-nitrophenyl)methanol
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Overview
Description
(2-(Benzyloxy)-5-nitrophenyl)methanol is an organic compound characterized by the presence of a benzyloxy group, a nitro group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nitration of 2-benzyloxybenzyl alcohol using nitric acid under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for (2-(Benzyloxy)-5-nitrophenyl)methanol often involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain high-purity compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
(2-(Benzyloxy)-5-nitrophenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-5-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The benzyloxy group may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
2-Benzyloxybenzyl Alcohol: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzyl Alcohol: Lacks the benzyloxy group, affecting its solubility and reactivity.
2-Benzyloxy-5-nitrobenzaldehyde: An oxidized form of (2-(Benzyloxy)-5-nitrophenyl)methanol, used in different synthetic applications.
Uniqueness: this compound is unique due to the presence of both a benzyloxy group and a nitro group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(5-nitro-2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H13NO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 |
InChI Key |
UIMLAAFUCSCCKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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